Ethyl 5-chloropyrazine-2-carboxylate

Description

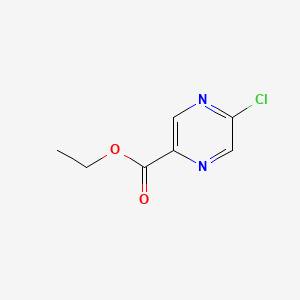

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKGDFQQELWOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332763 | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-04-6 | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-chloropyrazine-2-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 5-chloropyrazine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its physical properties dictate its handling, reactivity, and suitability for various synthetic transformations.[1] This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a foundational resource for laboratory professionals. We delve into its chemical identity, physicochemical parameters, and spectroscopic profile. Furthermore, this document outlines detailed, field-proven protocols for the empirical determination of these properties, ensuring both accuracy and safety. The synthesis of this and related compounds often involves precursors like 5-hydroxypyrazine-2-carboxylic acid or 5-chloropyrazine-2-carboxylic acid.[1][2]

Chemical and Structural Identity

A precise understanding of the compound's identity is the cornerstone of any scientific investigation. This compound is systematically named based on IUPAC nomenclature, which defines its core pyrazine structure and substituent groups.

-

IUPAC Name : this compound[3]

-

Molecular Formula : C₇H₇ClN₂O₂[3]

-

Molecular Weight : 186.59 g/mol [3]

-

CAS Number : 54013-04-6[3]

The structure consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. It is substituted with a chlorine atom at position 5 and an ethyl carboxylate group at position 2.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state, solubility, and other core properties are critical for planning reactions, purification, and formulation. While extensive experimental data for the ethyl ester is not widely published, reliable predicted data and information on the closely related methyl ester provide valuable insights.

| Property | Value | Source/Comment |

| Appearance | White to light yellow solid | Inferred from similar compounds. The methyl analog is a yellow or gray solid.[5][6] |

| Melting Point | 89-90 °C (for Methyl ester) | Experimental data for the methyl analog.[2][5][7] The ethyl ester is expected to have a slightly lower melting point. |

| Boiling Point | 242.8 ± 35.0 °C (Predicted, for Methyl ester) | Predicted value for the methyl analog.[2][7] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted, for Methyl ester) | Predicted value for the methyl analog.[2][7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Poorly soluble in water. | Expert assessment based on chemical structure. |

| Topological Polar Surface Area | 52.1 Ų | Computed by PubChem.[3] |

Spectroscopic Profile

Spectroscopic analysis provides confirmation of the molecular structure and purity. The expected spectral characteristics are as follows:

3.1 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and fragmentation pattern.

3.2 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy While the specific spectrum for the ethyl ester is not published, it can be reliably predicted based on the known spectrum of its methyl analog and standard chemical shift principles. The methyl analog shows two singlets for the pyrazine protons at approximately 8.7 ppm and 9.1 ppm.[6]

-

Predicted ¹H NMR (400 MHz, CDCl₃) :

-

δ 9.1 ppm (s, 1H) : Proton on the pyrazine ring adjacent to the nitrogen and chlorine.

-

δ 8.7 ppm (s, 1H) : Proton on the pyrazine ring adjacent to the ester group.

-

δ 4.4 ppm (q, J=7.1 Hz, 2H) : Methylene protons (-OCH₂-) of the ethyl group.

-

δ 1.4 ppm (t, J=7.1 Hz, 3H) : Methyl protons (-CH₃) of the ethyl group.

-

3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Peaks :

-

~1730 cm⁻¹ : Strong C=O stretching vibration from the ester group.

-

~1250-1300 cm⁻¹ : Strong C-O stretching vibration from the ester group.

-

~1550-1600 cm⁻¹ : C=N and C=C stretching vibrations within the pyrazine ring.

-

~700-800 cm⁻¹ : C-Cl stretching vibration.

-

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized experimental protocols are essential. The following section details methodologies for determining key physical properties.

Caption: Workflow for the determination of physical properties.

4.1 Protocol: Melting Point Determination (Capillary Method)

-

Principle : This method relies on visually observing the temperature range over which the solid sample transitions to a liquid inside a sealed capillary tube.

-

Methodology :

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube into a calibrated melting point apparatus.

-

Heating : Begin heating at a rapid rate (10-15 °C/min) to quickly approach the expected melting point.

-

Observation : Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for accurately observing the phase transition.

-

Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

-

Trustworthiness : The accuracy of this protocol depends on the calibration of the apparatus and the slow heating rate near the melting point. A narrow melting range (<2 °C) is indicative of a pure compound.

4.2 Protocol: Qualitative Solubility Assessment

-

Principle : This protocol assesses the solubility of the compound in a range of solvents with varying polarities, based on the "like dissolves like" principle.

-

Methodology :

-

Preparation : To a series of small, labeled test tubes, add approximately 10 mg of the compound.

-

Solvent Addition : Add 1 mL of a chosen solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to each tube.

-

Observation : Agitate the mixture using a vortex mixer for 30 seconds.

-

Classification : Visually inspect the solution. Classify as:

-

Soluble : No solid particles are visible.

-

Partially Soluble : Some solid remains, but a significant portion has dissolved.

-

Insoluble : The solid material remains largely unchanged.

-

-

Repeat : Repeat the process for each solvent to build a comprehensive solubility profile.

-

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. This compound possesses specific hazards that require attention.

5.1 GHS Hazard Classification

-

Pictogram : GHS07 (Exclamation Mark)[5]

-

Hazard Statements :

-

Precautionary Statements :

Caption: Safety workflow for handling this compound.

5.2 Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7][11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are critical to its application. This guide has consolidated its known and predicted characteristics, from its fundamental chemical identity to its spectroscopic signature. By providing robust experimental protocols and clear safety guidelines, this document serves as an essential technical resource for researchers, enabling them to utilize this compound effectively and safely in their pursuit of novel chemical entities.

References

- 1. jocpr.com [jocpr.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Mthis compound CAS 33332-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Mthis compound | 33332-25-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Mthis compound | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 33332-25-1|Mthis compound|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

Ethyl 5-chloropyrazine-2-carboxylate CAS number 54013-04-6

An In-Depth Technical Guide to Ethyl 5-chloropyrazine-2-carboxylate (CAS 54013-04-6): A Key Intermediate in Pharmaceutical Synthesis

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. As a substituted pyrazine, it belongs to a class of aromatic systems that form the core of numerous FDA-approved drugs.[1] Its true value lies in its role as a versatile and high-value building block for the synthesis of complex molecular architectures. The presence of three distinct functional handles—an ester, a chloro group, and an electron-deficient pyrazine ring—provides medicinal chemists with a robust platform for molecular elaboration. This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis via Fischer esterification, methods for its analytical characterization, a discussion of its primary application as a key intermediate in the synthesis of Varenicline, and essential safety and handling information.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in a research and development setting. These properties dictate appropriate storage conditions, solvent selection for reactions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 54013-04-6 | [2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2] |

| Molecular Weight | 186.60 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | Brown to gray or yellow solid | [3][4] |

| Boiling Point | 258.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -4.42 ± 0.10 (Predicted) | [3] |

| SMILES | CCOC(=O)C1=CN=C(C=N1)Cl | [2] |

| InChIKey | CFKGDFQQELWOHA-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1). This classic reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[3][5]

The Fischer Esterification Mechanism

The reaction proceeds via a series of equilibrium steps. The acid catalyst serves two critical functions:

-

Activation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

-

Facilitating Leaving Group Departure: It allows for the protonation of a hydroxyl group in a tetrahedral intermediate, converting it into a good leaving group (water).

To ensure a high yield, the equilibrium must be shifted toward the product side. This is achieved by applying Le Châtelier's principle, typically by using the alcohol (ethanol) as the reaction solvent to ensure it is present in large excess, and sometimes by removing the water byproduct as it forms.[6][7]

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for the synthesis of high-purity this compound.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloropyrazine-2-carboxylic acid (10.0 g, 63.1 mmol).

-

Reaction Setup: Add absolute ethanol (150 mL) to the flask. The large excess serves as both reactant and solvent. Begin stirring to create a suspension.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the stirring suspension. Causality Note: The acid catalyst is essential to protonate the carbonyl and activate the substrate towards nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cooling and Concentration: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.

-

Aqueous Workup: Dilute the concentrated residue with ethyl acetate (100 mL) and slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL). Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which is validated by the cessation of CO₂ effervescence.

-

Extraction: Shake the funnel vigorously, venting frequently. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (50 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized material is a critical, non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Caption: Standard analytical workflow for quality control of the target compound.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~8.9-9.1 ppm (s, 1H): Aromatic proton adjacent to the ester. ~8.6-8.7 ppm (s, 1H): Aromatic proton adjacent to the chlorine. ~4.4-4.5 ppm (q, J ≈ 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃). ~1.4-1.5 ppm (t, J ≈ 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ). |

| ¹³C NMR | ~163-165 ppm: Ester carbonyl carbon (C =O). ~145-150 ppm: Aromatic carbons adjacent to nitrogen atoms. ~140-145 ppm: Aromatic carbons bonded to chlorine and the ester group. ~62-63 ppm: Methylene carbon (-OCH₂ CH₃). ~14-15 ppm: Methyl carbon (-OCH₂CH₃ ). |

| Mass Spec (EI) | m/z 186/188: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. m/z 141/143: Loss of ethoxy radical (•OCH₂CH₃). m/z 113/115: Loss of the entire ester group (•COOEt). |

| FT-IR | ~1720-1740 cm⁻¹: Strong C=O stretch (ester). ~1550-1600 cm⁻¹: Aromatic C=N and C=C stretches. ~1250-1300 cm⁻¹: C-O stretch (ester). ~700-800 cm⁻¹: C-Cl stretch. |

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for use in subsequent synthetic steps.

Application in Varenicline Synthesis

The primary driver for the synthesis of this compound is its application as a key building block for complex pharmaceutical targets. It is a documented intermediate for the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[10][11][12]

The strategic importance of this intermediate lies in its pre-functionalized pyrazine core. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution or can participate in various cross-coupling reactions. The ester at the 2-position can be hydrolyzed, reduced, or converted to an amide. This allows for the convergent assembly of the complex tetracyclic core of Varenicline. A plausible synthetic transformation would involve the reaction of the pyrazine core with a protected diamino-tricyclic intermediate to construct the final fused ring system.

Caption: Plausible role of the title compound in Varenicline core synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.[2]

| Hazard Type | GHS Classification & Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Recommended Procedures

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and direct contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[3]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable intermediate. Its strategic utility, particularly as a precursor to the Varenicline scaffold, underscores the continued importance of functionalized heterocyclic building blocks in the development of next-generation therapeutics. The protocols and data presented in this guide provide researchers with the necessary foundation to confidently synthesize, characterize, and utilize this valuable compound in their research endeavors.

References

-

Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]

-

A green and efficient hydrolysis of mthis compound to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]

-

Fischer Esterification. University of Colorado Boulder. [Link]

-

Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. The Royal Society of Chemistry. [Link]

-

Mthis compound | C6H5ClN2O2 | CID 406081. PubChem. [Link]

-

This compound | C7H7ClN2O2 | CID 465025. PubChem. [Link]

-

Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

13 C NMR spectrum of compound 5a. ResearchGate. [Link]

-

This compound (C7H7ClN2O2). PubChemLite. [Link]

- Processes for the preparation of varenicline and intermediates thereof.

- Process for preparing varenicline and intermediates for use therein.

- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

- Varenicline standards and impurity controls.

- Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine.

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

- Industrial preparation method of 5-methylpyrazin-2-amine.

-

2-Methylpyrazine-5-carboxylic acid. NIST WebBook. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Methylpyrazine-2-carboxylate. NIST WebBook. [Link]

-

Ethyl 5-ethoxypyrazine-2-carboxylate (C9H12N2O3). PubChemLite. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

Sources

- 1. This compound - CAS:54013-04-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cerritos.edu [cerritos.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

Ethyl 5-chloropyrazine-2-carboxylate molecular structure and weight

An In-depth Technical Guide to Ethyl 5-chloropyrazine-2-carboxylate for Advanced Research

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, synthesis, chemical reactivity, and strategic applications, moving beyond simple data recitation to explain the scientific reasoning behind its utility and handling.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a foundational scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules[1]. The specific arrangement of an electron-withdrawing chlorine atom and an ethyl carboxylate group on this diazine ring imparts a unique reactivity profile, making it a valuable intermediate. The chlorine atom, in particular, serves as a versatile handle for nucleophilic aromatic substitution, while the ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid[2][3].

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [4][5][6] |

| Molecular Weight | 186.59 g/mol | [4] |

| CAS Number | 54013-04-6 | [4][5] |

| Monoisotopic Mass | 186.0196052 Da | [4] |

| SMILES | CCOC(=O)C1=CN=C(C=N1)Cl | [4][6] |

| InChI Key | CFKGDFQQELWOHA-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 0.8 | [4] |

| Appearance | White to light yellow powder/crystal (typical) | N/A |

Synthesis and Purification Protocol

The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and reliable synthesis can be logically derived from established protocols for its methyl analog, Mthis compound[7][8]. The following two-step protocol is presented as a field-proven methodology, starting from the commercially available 5-hydroxypyrazine-2-carboxylic acid.

Experimental Workflow Diagram

Caption: Two-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Esterification of 5-Hydroxypyrazine-2-carboxylic Acid

-

Rationale: The initial step is a standard Fischer esterification. Using thionyl chloride (SOCl₂) in ethanol serves a dual purpose: it acts as a dehydrating agent to drive the equilibrium towards the ester product and also catalyzes the reaction by forming an acyl chloride intermediate in situ.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-2.5 eq) dropwise via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude solid, Ethyl 5-hydroxypyrazine-2-carboxylate, can be carried forward to the next step, often without extensive purification.

-

Step 2: Chlorination of Ethyl 5-hydroxypyrazine-2-carboxylate

-

Rationale: The conversion of the hydroxyl group to a chlorine atom is a classic nucleophilic substitution on the aromatic ring, facilitated by converting the hydroxyl into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on heterocyclic systems[8].

-

Protocol:

-

Combine the crude Ethyl 5-hydroxypyrazine-2-carboxylate (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq by volume). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction should turn into a dark solution.

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Crucial Step (Work-up): Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃ in a highly exothermic reaction.

-

Neutralize the acidic aqueous solution to a pH of 7-8 using a saturated solution of sodium bicarbonate or sodium carbonate.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification

-

Rationale: The crude product will likely contain minor impurities. Column chromatography is the standard method for achieving high purity required for subsequent synthetic steps.

-

Protocol:

-

Adsorb the crude solid onto a small amount of silica gel.

-

Perform column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) as the eluent.

-

Collect the fractions containing the desired product (identified by TLC) and concentrate them to yield pure this compound as a solid.

-

Spectroscopic and Analytical Characterization

Validation of the molecular structure is paramount. The following section describes the expected analytical data for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, CDCl₃): Two singlets for the pyrazine protons (~δ 8.7-9.1 ppm). A quartet for the ethyl methylene protons (-CH₂-) (~δ 4.4 ppm, J ≈ 7.1 Hz). A triplet for the ethyl methyl protons (-CH₃) (~δ 1.4 ppm, J ≈ 7.1 Hz). |

| ¹³C NMR | (101 MHz, CDCl₃): Signals for the pyrazine ring carbons (~δ 140-155 ppm). A signal for the carbonyl carbon (-C=O) (~δ 163-165 ppm). Signals for the ethyl group carbons: -CH₂- (~δ 63 ppm) and -CH₃ (~δ 14 ppm). |

| Mass Spec (EI) | (m/z): Molecular ion peak [M]⁺ at ~186 and a characteristic [M+2]⁺ peak at ~188 (approx. 1/3 intensity) due to the ³⁷Cl isotope. Key fragment ions corresponding to the loss of the ethoxy group [M-45]⁺. |

| FT-IR | (cm⁻¹): Strong carbonyl (C=O) stretch at ~1720-1740 cm⁻¹. Aromatic C=C and C=N stretches at ~1550-1600 cm⁻¹. C-Cl stretch at ~1000-1100 cm⁻¹. C-H stretches (aromatic and aliphatic) at ~2900-3100 cm⁻¹. |

Reactivity and Application in Drug Development

The synthetic value of this compound lies in its two distinct reactive sites, which allow for stepwise and controlled molecular elaboration. This makes it an attractive starting material for building complex pharmaceutical agents[3][7].

Key Reaction Pathways

Caption: Key reactive sites and derivatization pathways.

-

Ester Group Modifications:

-

Hydrolysis: The ethyl ester can be efficiently saponified to 5-chloropyrazine-2-carboxylic acid using bases like lithium hydroxide[2]. This carboxylic acid is a crucial intermediate for forming amide bonds, a common linkage in pharmaceuticals[3].

-

Amidation/Transesterification: The ester can react directly with amines or alcohols, under appropriate conditions, to form amides or different esters, respectively.

-

-

Nucleophilic Aromatic Substitution (SₙAr) at the Chlorine Site:

-

Mechanism: The electron-deficient nature of the pyrazine ring activates the chlorine atom for SₙAr reactions. This allows for the introduction of a wide variety of nucleophiles.

-

Applications: This reaction is fundamental for linking the pyrazine core to other molecular fragments. For example, reacting it with amines (R-NH₂), alcohols/phenols (R-OH), or thiols (R-SH) can introduce new side chains that are essential for tuning the biological activity, selectivity, and pharmacokinetic properties of a drug candidate.

-

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. This compound requires careful management due to its hazard profile.

-

GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].

-

Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical with a defined structure; it is a versatile tool for innovation in pharmaceutical and materials science. Its well-defined reactive handles—the modifiable ester and the substitutable chlorine—provide a reliable and predictable platform for constructing complex molecular architectures. Understanding the principles behind its synthesis, characterization, and reactivity empowers researchers to leverage its full potential in their discovery programs.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 6, 2026, from [Link].

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of mthis compound to 5-chloro- pyrazine-2-carboxylic acid. 6(5), 104-105.

-

PubChemLite. (n.d.). This compound (C7H7ClN2O2). Retrieved January 6, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem Compound Database. Retrieved January 6, 2026, from [Link].

-

ResearchGate. (n.d.). 13C NMR spectrum of compound 5a. Retrieved January 6, 2026, from [Link].

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 6, 2026, from [Link].

-

ResearchGate. (2014). A green and efficient hydrolysis of mthis compound to 5-chloro- pyrazine-2-carboxylic acid. Retrieved January 6, 2026, from [Link].

-

ChemBK. (n.d.). Methyl-5-chloropyrazine-2-carboxylate. Retrieved January 6, 2026, from [Link].

-

NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link].

-

PubChemLite. (n.d.). Ethyl 5-ethoxypyrazine-2-carboxylate (C9H12N2O3). Retrieved January 6, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-Aminopyrazine-2-carboxylate. PubChem Compound Database. Retrieved January 6, 2026, from [Link].

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved January 6, 2026, from [Link].

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:54013-04-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. guidechem.com [guidechem.com]

- 8. Mthis compound | 33332-25-1 [chemicalbook.com]

Introduction: The Pivotal Role of Solubility in Synthesis and Development

An In-Depth Technical Guide to the Solubility of Ethyl 5-chloropyrazine-2-carboxylate in Organic Solvents

This compound is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its pyrazine core is a common motif in a variety of pharmacologically active agents, making this compound a valuable intermediate. The transformation of this intermediate into a final Active Pharmaceutical Ingredient (API) or other high-value chemical involves processes such as reaction, purification, and crystallization. The success and efficiency of each of these steps are critically dependent on a fundamental physicochemical property: solubility.

In drug development, poor solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can severely limit bioavailability.[1][2][3] Understanding the solubility of a compound like this compound in various organic solvents is therefore not merely an academic exercise. It is a prerequisite for rational process design, enabling researchers to select appropriate solvent systems for chemical reactions, control crystallization for optimal purity and morphology, and develop effective formulations.[4][5] This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and coupled with practical methodologies for its experimental determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid solute in a liquid solvent is the maximum amount of that substance that can dissolve to form a saturated solution at a specific temperature and pressure. This equilibrium is governed by the thermodynamics of the system, specifically the Gibbs free energy of mixing. For a molecule like this compound, its interaction with a solvent is dictated by its structural features: the aromatic pyrazine ring, the electron-withdrawing chlorine atom, and the polar ester group.

The principle of "like dissolves like" provides a useful heuristic. The solubility of this compound will be highest in solvents with similar polarity and hydrogen bonding capabilities. For more quantitative predictions, thermodynamic models such as UNIFAC and COSMO-RS can be employed to estimate solubility, which is particularly useful in early-stage development for rapid solvent screening.[6][7][8] These models consider the molecular structure and functional groups to predict activity coefficients, which are essential for calculating solubility.[7][8]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. research.unipd.it [research.unipd.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Ethyl 5-Chloropyrazine-2-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic signature of Ethyl 5-Chloropyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, a precise understanding of a molecule's structure is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple data sheet, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of chemical analysis. Our approach is to not only present the data but to explain the why—the underlying molecular behaviors that give rise to the observed spectra.

Introduction: The Molecular Blueprint

This compound (C₇H₇ClN₂O₂) is a substituted pyrazine, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] Its structural integrity is the foundation of its utility. Spectroscopic analysis provides the necessary tools to confirm this integrity. In this guide, we will deconstruct its molecular signature piece by piece, demonstrating how each technique provides a unique and complementary layer of structural information.

Molecular Structure:

(Simplified 2D representation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C.

Foundational Principles & Experimental Rationale

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for compounds like this compound due to its excellent dissolving power for moderately polar organics and its single deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons, which rarely overlaps with signals from the analyte.

The interpretation of NMR spectra for heterocyclic systems relies on understanding how heteroatoms and substituent groups influence the electron density around neighboring protons and carbons, thereby affecting their chemical shifts (δ).[2][3][4] The electronegative nitrogen atoms and the chlorine atom in the pyrazine ring are expected to deshield adjacent nuclei, shifting their signals downfield.

¹H NMR Spectroscopy Data & Interpretation

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.15 | Singlet (s) | 1H | Pyrazine H-3 | This proton is adjacent to the ester group and a ring nitrogen, leading to significant deshielding. Its chemical shift is analogous to similar pyrazine derivatives.[5] |

| ~8.70 | Singlet (s) | 1H | Pyrazine H-6 | This proton is situated between a nitrogen atom and the chlorine-bearing carbon, resulting in a downfield shift. |

| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to the electronegative ester oxygen and are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |

Interpretation Insights: The two singlets in the aromatic region are characteristic of the two isolated protons on the pyrazine ring. Their distinct downfield shifts confirm the presence of the electron-withdrawing pyrazine core. The classic ethyl ester pattern—a quartet and a triplet—is readily identifiable and confirms the structure of the side chain.

¹³C NMR Spectroscopy Data & Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C =O (Ester) | The carbonyl carbon of an ester group typically resonates in this downfield region.[6] |

| ~152.0 | C -Cl | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. |

| ~147.0 | C -COOEt | The pyrazine carbon attached to the ester group. |

| ~145.5 | Pyrazine C -H | Corresponds to the carbon atom of the H-3 proton. |

| ~143.0 | Pyrazine C -H | Corresponds to the carbon atom of the H-6 proton. |

| ~62.5 | -O-CH₂ -CH₃ | The methylene carbon is attached to an oxygen atom, causing a downfield shift compared to an alkane. |

| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group resonates in the typical upfield aliphatic region. |

Interpretation Insights: The presence of five distinct signals in the aromatic/olefinic region (δ > 100 ppm) is consistent with the five unique carbons of the substituted pyrazine ring and the carbonyl group. The signals below 70 ppm confirm the ethyl ester moiety. This data complements the ¹H NMR, providing a complete picture of the carbon skeleton.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add one drop of tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: Acquire with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Parameters: Acquire using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., Mnova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Foundational Principles & Experimental Rationale

The vibrations of chemical bonds (stretching and bending) absorb infrared radiation at specific wavenumbers. The ester functional group is particularly IR-active, exhibiting strong, characteristic absorptions. For aromatic esters, conjugation with the ring system can slightly lower the frequency of the carbonyl (C=O) stretch compared to aliphatic esters.[7][8]

IR Spectroscopy Data & Interpretation

Table 3: Predicted IR Absorption Bands (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the pyrazine ring. |

| ~2980-2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| ~1725-1715 | Strong | C=O Stretch (Ester) | This very strong and sharp absorption is the most prominent feature and is diagnostic for the carbonyl group. Its position is typical for an ester conjugated with an aromatic ring.[9][10] |

| ~1600-1450 | Medium | C=C and C=N Ring Stretching | Vibrations of the pyrazine ring framework. |

| ~1300-1250 | Strong | Asymmetric C-O-C Stretch | Part of the "Rule of Three" for esters, this strong band arises from the stretching of the C-O bond adjacent to the carbonyl.[7][11] |

| ~1150-1100 | Strong | Symmetric C-O-C Stretch | The second strong C-O stretching band, also characteristic of the ester group.[11][12] |

| ~850-750 | Medium | C-Cl Stretch | The vibration of the carbon-chlorine bond. |

Interpretation Insights: The IR spectrum is dominated by the three strong peaks characteristic of an ester: the C=O stretch around 1720 cm⁻¹ and the two C-O stretches between 1300 and 1100 cm⁻¹.[11] The presence of C-H stretches just above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively. This pattern provides rapid and unambiguous confirmation of the key functional groups.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Foundational Principles & Experimental Rationale

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This ion is often unstable and fragments into smaller, charged ions and neutral radicals. The pattern of fragmentation is predictable and serves as a molecular fingerprint. The presence of chlorine is easily identified by the isotopic pattern of chlorine-containing fragments: the ratio of the M peak to the M+2 peak will be approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Mass Spectrometry Data & Interpretation

Table 4: Predicted Key Fragments in EI-MS

| m/z (mass-to-charge) | Proposed Fragment Ion | Loss from Molecular Ion | Rationale |

| 186/188 | [C₇H₇³⁵ClN₂O₂]⁺• / [C₇H₇³⁷ClN₂O₂]⁺• (M⁺•) | - | The molecular ion peak. The 3:1 intensity ratio of the 186 and 188 peaks is a definitive indicator of the presence of one chlorine atom.[13] |

| 157/159 | [C₅H₂³⁵ClN₂O]⁺• / [C₅H₂³⁷ClN₂O]⁺• | - C₂H₅ (Ethyl radical) | Loss of the ethyl radical from the ester. |

| 141/143 | [C₆H₆³⁵ClN₂]⁺• / [C₆H₆³⁷ClN₂]⁺• | - OC₂H₅ (Ethoxy radical) | This is a very common and significant fragmentation pathway for ethyl esters, resulting in the formation of a stable acylium ion.[14] |

| 113/115 | [C₄H₂³⁵ClN₂]⁺ / [C₄H₂³⁷ClN₂]⁺ | - CO, - OC₂H₅ | Subsequent loss of carbon monoxide (CO) from the m/z 141/143 fragment. |

| 112/114 | [C₄H³⁵ClN₂]⁺• / [C₄H³⁷ClN₂]⁺• | - C₃H₅O₂ | Fragmentation of the pyrazine ring itself. |

Visualization: Predicted Fragmentation Pathway

The logical flow of molecular fragmentation can be visualized to better understand the relationships between the observed ions.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Injector: Set to 250°C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion and key fragment ions. Compare the isotopic pattern for chlorine-containing fragments to theoretical values.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the critical aromatic ester functionality, and the mass spectrum verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

References

- ResearchGate. The NMR interpretations of some heterocyclic compounds which are...

- International Journal of Chemical and Biological Sciences.

- Spectroscopy Online.

- The Royal Society of Chemistry.

- Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.

- Bendola Publishing.

- RSC Publishing.

- Moroccan Journal of Chemistry.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- ESA-IPB.

- Journal of the American Chemical Society. Pyrazines. I. Pyrazine-N-oxides.

- Journal of the Chemical Society B. The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds.

- Portland Press. NMR Spectra of Simple Heterocycles.

- Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.

- Modgraph. 1H chemical shifts in NMR, part 18 1.

- ChemicalBook. 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum.

- ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...

- University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.

- PubChem.

- Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides.

- PubChem.

- Chemistry LibreTexts.

- ResearchGate.

- PubChemLite.

- Sunway Pharm Ltd.

- BLD Pharm.

- YouTube.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- YouTube.

- Spectroscopy Online.

- NIST WebBook. Pyrazine, 2-ethyl-5-methyl-.

- TCI (Shanghai) Development Co., Ltd.

- BLD Pharm.

- FooDB. Showing Compound 5-Methyl-2-ethyl-pyrazine (FDB004429).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 14. chem.libretexts.org [chem.libretexts.org]

IUPAC name for C7H7ClN2O2

An In-depth Technical Guide to the Isomers and Nomenclature of C₇H₇ClN₂O₂

Abstract

The molecular formula C₇H₇ClN₂O₂ does not correspond to a single, unique chemical entity but rather represents a series of constitutional isomers, each with a distinct IUPAC name, chemical structure, and corresponding physicochemical properties. This guide provides a comprehensive analysis of this molecular formula, moving beyond a simplistic answer to deliver an in-depth technical resource. We will elucidate the principles of constitutional isomerism as they apply to C₇H₇ClN₂O₂, with a focused examination of key isomers such as 5-Chloro-2-methyl-4-nitroaniline. This document details the IUPAC nomenclature, physicochemical properties, established synthesis methodologies, and significant applications in research and industry, particularly in the synthesis of dyes and pharmaceutical agents. Furthermore, it includes generalized, field-proven protocols for the analytical characterization of these compounds, designed to ensure scientific integrity and reproducibility in a laboratory setting.

Part 1: The Challenge of a Single IUPAC Name for C₇H₇ClN₂O₂

A molecular formula, such as C₇H₇ClN₂O₂, provides the elemental composition of a molecule but offers no information about the arrangement and bonding of those atoms. Compounds that share the same molecular formula but differ in their structural arrangement are known as constitutional isomers .[1] This structural variance is the primary reason why a single IUPAC name cannot be assigned to C₇H₇ClN₂O₂.

The process of naming an organic compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is a systematic method that translates its precise molecular structure into a unique, unambiguous name.[2][3] Therefore, each distinct isomer of C₇H₇ClN₂O₂ will possess its own unique IUPAC name. For professionals in research and drug development, the precise identification of the specific isomer is critical, as even minor structural changes can lead to dramatic differences in chemical reactivity, biological activity, and toxicity.

This guide will focus on prominent and well-documented isomers of this formula to illustrate this principle.

Part 2: Key Isomers of C₇H₇ClN₂O₂

While numerous structures can be drawn for C₇H⇂ClN₂O₂, this guide will focus on a key example based on the substituted nitroaniline scaffold, a common motif in industrial chemistry and drug discovery.

Isomer Focus: 5-Chloro-2-methyl-4-nitroaniline

This compound is a substituted aniline, a foundational structure in the synthesis of a wide array of functional molecules.

-

IUPAC Name: 5-Chloro-2-methyl-4-nitroaniline[4]

-

Synonyms: 5-chloro-2-methyl-4-nitrobenzenamine

-

CAS Number: 13852-51-2[4]

-

Molecular Structure:

The properties of this isomer are summarized below, providing critical data for experimental design and safety assessments.

| Property | Value | Source |

| Molecular Weight | 186.59 g/mol | [4] |

| Monoisotopic Mass | 186.0196 Da | [4] |

| Appearance | Yellow to orange solid (typical for nitroanilines) | [5][6][7] |

| Melting Point | Data not broadly published; related C6 isomers melt in the 105-129°C range. | [5][6][8] |

| Solubility | Generally insoluble in water; soluble in organic solvents like ethanol and acetone. | [7][9] |

| Predicted XlogP | 2.1 | [4] |

The synthesis of substituted nitroanilines like 5-chloro-2-methyl-4-nitroaniline typically involves multi-step pathways leveraging foundational organic chemistry reactions. A plausible and common approach is the nitration of a corresponding chloro-toluidine precursor.

Causality in Synthesis Design: The choice of starting material is paramount. Beginning with 2-methyl-5-chloroaniline (or a protected version) allows for the regioselective introduction of the nitro group. The amino group is a strong ortho-, para-director. To prevent oxidation and to control regioselectivity, the amino group is often first protected via acylation (e.g., forming an acetanilide). The subsequent nitration step, typically using a mixture of nitric and sulfuric acid, will preferentially add the nitro group at the para position relative to the activating methyl group and ortho to the protected amino group, directed by the combined electronics of the substituents. A final hydrolysis step removes the acyl protecting group to yield the target molecule.

Illustrative Synthetic Pathway:

Caption: A representative three-step synthesis for 5-chloro-2-methyl-4-nitroaniline.

Substituted nitroanilines are crucial intermediates in several fields:

-

Dye and Pigment Synthesis: Nitroanilines are foundational precursors for azo dyes, which are widely used in textiles and printing due to their vibrant colors and stability.[5][10] The specific substitution pattern of an isomer like 5-chloro-2-methyl-4-nitroaniline would be exploited to tune the final color and properties of a dye molecule.

-

Pharmaceutical Intermediates: The chemical handles on this molecule (amino, nitro, chloro groups) allow for diverse functionalization. For instance, the nitro group can be reduced to a second amine, creating a diamine structure that is a key building block for heterocyclic compounds. The amino group can be diazotized or used in amide bond formation.[7][11][12] Related chloronitroaniline compounds are used in the synthesis of anticancer agents, histone deacetylase inhibitors, and antivirals.[9][11][13]

-

Agrochemicals: The nitroaromatic scaffold is present in various herbicides and pesticides.

Part 3: General Protocols for Isomer Characterization

To ensure the identity and purity of a specific C₇H₇ClN₂O₂ isomer, a multi-technique analytical approach is required. The following protocols are self-validating, as the orthogonal nature of the techniques provides a high degree of confidence in the final characterization.

Analytical Workflow Diagram

Sources

- 1. youtube.com [youtube.com]

- 2. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - 13852-51-2 (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-4-nitroaniline | 121-87-9 [chemicalbook.com]

- 6. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 7. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 8. 5-Chloro-2-nitroaniline, 97% 1635-61-6 India [ottokemi.com]

- 9. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 5-Chloro-2-nitroaniline | 1635-61-6 [chemicalbook.com]

- 13. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

The Biological Insurrection: A Technical Guide to Pyrazine Carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its derivatives, particularly pyrazine carboxylates and their related amides, are at the heart of numerous therapeutic agents and ongoing drug discovery campaigns.[2][4] This guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation and development.

The Anti-Tubercular Revolution: Pyrazinamide and Beyond

The most profound impact of a pyrazine carboxylate derivative on human health is undoubtedly that of Pyrazinamide (PZA), a first-line drug for treating tuberculosis (TB) that is critical for the success of short-course chemotherapy.[5][6] PZA's unique ability to target semi-dormant Mycobacterium tuberculosis (Mtb) in the acidic environments of macrophages and necrotic lesions is key to its sterilizing activity.[5][6]

Mechanism of Action: A Prodrug's Deceptive Simplicity

Pyrazinamide is a prodrug, meaning it requires activation within the Mtb cell to exert its effect.[5][7] The activation and subsequent disruption of cellular processes follow a multi-step pathway:

-

Uptake and Activation: PZA passively diffuses into the Mtb bacillus.

-

Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (PncA) converts PZA into its active form, pyrazinoic acid (POA).[7][8]

-

Acidic Environment Entrapment: In the acidic intracellular environment (pH ~5.5), POA is protonated to form HPOA.[9] This protonated form is less able to diffuse back across the cell membrane, leading to its accumulation.[8]

-

Multi-Target Disruption: The accumulated POA disrupts multiple vital cellular functions:

-

Membrane Disruption: It interferes with membrane potential and transport, disrupting energy production.[6][7]

-

Fatty Acid Synthesis Inhibition: POA has been shown to inhibit Fatty Acid Synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[5][7]

-

Coenzyme A Synthesis Blockade: A current leading hypothesis suggests that POA indirectly triggers the degradation of the aspartate decarboxylase PanD, which is essential for the synthesis of Coenzyme A.[8]

-

Mutations in the pncA gene, which prevent the conversion of PZA to POA, are the primary cause of PZA resistance in Mtb.[5][8]

Visualizing the Action of Pyrazinamide

Caption: Mechanism of Pyrazinamide (PZA) activation and action in M. tuberculosis.

Structure-Activity Relationship (SAR) Insights

Research into PZA analogs has revealed key structural features necessary for anti-tubercular activity. Modifications to the pyrazine ring and the carboxamide group have been extensively studied. For instance, the introduction of bulky substituents at the 5-position of the pyrazine ring can influence activity, with compounds like 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amides showing high lipophilicity and potent inhibition of Mtb.[10][11]

The Broad Front: Antimicrobial and Antifungal Activities

Beyond tuberculosis, pyrazine carboxylate derivatives have demonstrated a wide spectrum of antimicrobial activities against various bacteria and fungi.[4][12]

Antibacterial and Antifungal Potential

Numerous studies have synthesized and screened libraries of pyrazine derivatives, revealing promising candidates. For example, a series of pyrazine-2-carboxylic acid derivatives coupled with piperazines showed significant antimicrobial activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[12][13] Molecular docking studies suggest that some of these compounds may act by inhibiting GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[13]

Quantitative Evaluation of Antimicrobial Activity

The efficacy of novel antimicrobial agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Compound ID | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| P4 | 50 | >50 | >50 | 3.125 | [12] |

| P6 | >50 | 25 | >50 | >50 | [12] |

| P7 | 50 | 25 | >50 | >50 | [12] |

| P10 | >50 | 25 | >50 | 3.125 | [12] |

| Data synthesized from studies on pyrazine-2-carboxylic acid-piperazine derivatives. |

The War on Cancer: Pyrazine Derivatives as Anticancer Agents

The pyrazine scaffold is a privileged structure in oncology, appearing in several approved kinase inhibitors and numerous investigational agents.[2][14] Pyrazine carboxylate derivatives have been explored for their ability to induce apoptosis and inhibit cancer cell proliferation through various mechanisms.[15]

Mechanisms of Anticancer Activity

The anticancer effects of pyrazine derivatives are diverse and target-dependent. They have been shown to:

-

Inhibit Protein Kinases: Many pyrazine-based molecules are designed to bind to the ATP-binding pocket of kinases, which are often dysregulated in cancer.[14]

-

Induce Apoptosis: Studies have shown that certain pyrazine derivatives can trigger programmed cell death in cancer cell lines.[15] For example, novel pyrazine prolinamides designed as SHP2 protein inhibitors have demonstrated significant cytotoxic effects, leading to late-stage apoptosis in breast cancer cells.[16]

-

Inhibit Tyrosine Phosphatases: The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key node in cell signaling pathways and a target for cancer therapy. Pyrazine-based inhibitors have been designed to target this protein.[16]

SAR in Anticancer Derivatives

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of anticancer compounds. For instance, in a series of chalcone-pyrazine hybrids, specific substitutions led to potent inhibitory effects on various cancer cell lines, with IC50 values in the nanomolar range.[1] Compound 51 from this series showed exceptional potency against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[1]

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 51 | MCF-7 | 0.012 | [1] |

| Compound 51 | A549 | 0.045 | [1] |

| Compound 89 | MCF-7 | 10.43 | [1] |

| Compound 11 | MCF-7 | 5.4 | [15] |

| Compound 11 | A549 | 4.3 | [15] |

| Selected IC50 values for various pyrazine derivatives against human cancer cell lines. |

Experimental Protocols: Synthesis and Evaluation

Advancing pyrazine carboxylate derivatives from concept to clinic requires robust and reproducible experimental methodologies.

General Synthesis of Pyrazine Carboxamide Derivatives

A common and versatile method for synthesizing pyrazine carboxamides involves the coupling of a pyrazine-2-carboxylic acid with a desired amine.

Caption: General workflow for the synthesis of pyrazine carboxamide derivatives.

Step-by-Step Protocol:

-

Acid Activation: Pyrazine-2-carboxylic acid is converted into a more reactive species, typically an acid chloride. To a solution of the carboxylic acid in a dry, inert solvent (e.g., dichloromethane), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0°C. The reaction is then stirred at room temperature until completion, as monitored by TLC.

-

Amine Coupling: The resulting pyrazine-2-carbonyl chloride is then reacted with a selected substituted amine. The amine, dissolved in an appropriate solvent with a non-nucleophilic base (e.g., triethylamine or pyridine), is added to the acid chloride solution at 0°C.

-

Work-up and Purification: After the reaction is complete, the mixture is washed with aqueous solutions (e.g., dilute HCl, sodium bicarbonate, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure pyrazine carboxamide derivative.[17][18]

-

Characterization: The structure of the final compound is confirmed using analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.[12]

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The synthesized pyrazine derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth + inoculum, no drug) and negative (broth only) control wells are included on each plate. A standard antibiotic (e.g., ofloxacin) is also tested as a control.[17]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives

The pyrazine carboxylate scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Novel Targets: Exploring new biological targets for pyrazine derivatives beyond the well-trodden paths of TB and oncology.

-

Hybrid Molecules: Designing hybrid molecules that combine the pyrazine core with other pharmacophores to achieve synergistic effects or multi-target activity.[1]

-

Combating Resistance: Developing new PZA analogs or combination therapies that can overcome existing drug resistance mechanisms in tuberculosis and other infectious diseases.

-

Advanced Formulations: Improving the pharmacokinetic properties and delivery of promising pyrazine-based drug candidates.

The versatility of the pyrazine ring, coupled with an ever-deepening understanding of its role in molecular interactions, ensures that its derivatives will remain at the forefront of the quest for new and more effective medicines.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrazinamide?

- ChemicalBook. Mechanism of action of Pyrazinamide.

- Stehr, M., & Elamin, A. A. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Future Medicine.

- Wikipedia. Pyrazinamide.

- Dr.Oracle. (2025, April 16). What is the mechanism of action (MOA) of Pyrazinamide?

- Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.

- Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.

- El-Faham, A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895.

- Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108.

- S.L., S., et al. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.

- ResearchGate. (2015, October 29). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.

- Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2).

- Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications.

- Trapella, C., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed.

- Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife.

- Tambat, N. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5).

- Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.

- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.

- ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.